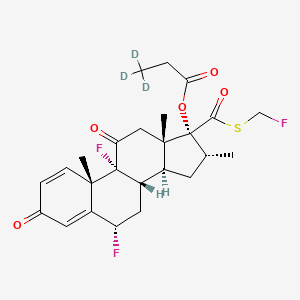

11-Oxo fluticasone propionate-d3

描述

Contextualization of Fluticasone (B1203827) Propionate (B1217596) Metabolites and Related Steroid Derivatives

Fluticasone propionate is a potent synthetic corticosteroid used for its anti-inflammatory properties. drugs.comnih.gov Like other topical corticosteroids, it possesses anti-inflammatory, antipruritic, and vasoconstrictive capabilities. drugs.com It is available in various formulations, including creams, nasal sprays, and inhalers, for treating conditions like asthma and allergic rhinitis. drugs.comdrugbank.comnih.gov

Upon administration, fluticasone propionate undergoes extensive first-pass metabolism, primarily in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugbank.comdrugbank.com This metabolic process leads to the formation of several metabolites. The primary and only circulating metabolite detected in humans is the 17β-carboxylic acid derivative, which is formed through the CYP3A4 pathway. fda.govresearchgate.net This metabolite has significantly less affinity for the glucocorticoid receptor compared to the parent drug, rendering it largely inactive. fda.gov The rapid conversion to this inactive metabolite contributes to the low systemic bioavailability of fluticasone propionate, which is less than 1% when administered orally and less than 2% intranasally. nih.govfda.gov Another identified metabolite is 11-Oxo Fluticasone Propionate. pharmaffiliates.comscbt.com

The study of these metabolites is crucial for understanding the complete pharmacokinetic profile of fluticasone propionate.

Fundamental Principles and Significance of Deuterated Analogs in Contemporary Scientific Inquiry

Deuterated analogs, also known as isotopically labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This substitution has a minimal impact on the chemical properties of the molecule but significantly increases its mass. This mass difference is the key to the utility of deuterated compounds in modern scientific research, particularly in techniques involving mass spectrometry. aptochem.com

The primary application of deuterated analogs is as internal standards in quantitative analysis. clearsynth.comwisdomlib.org An internal standard is a compound with a known concentration that is added to a sample to aid in the quantification of a specific analyte. aptochem.com By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. clearsynth.comaptochem.com

The advantages of using deuterated internal standards include:

Improved Accuracy and Precision: They help to compensate for matrix effects and other sources of variability, leading to more reliable and reproducible results. clearsynth.com

Enhanced Method Robustness: The use of deuterated standards contributes to the development of more rugged and reliable analytical methods. clearsynth.comaptochem.com

Co-elution with the Analyte: Ideally, a deuterated internal standard will have the same chromatographic retention time as the unlabeled analyte, which is a critical characteristic for accurate quantification. aptochem.com

While deuterium labeling is a common and often cost-effective choice, other stable isotopes like carbon-13 and nitrogen-15 (B135050) are also used. aptochem.comsigmaaldrich.com The selection of the appropriate isotopic label depends on the specific analytical requirements and potential challenges, such as the possibility of deuterium-hydrogen exchange under certain conditions. sigmaaldrich.com

Positioning of 11-Oxo Fluticasone Propionate-d3 as a Critical Research Probe and Analytical Standard

This compound is specifically designed to serve as an internal standard for the quantification of its non-deuterated counterpart, 11-Oxo Fluticasone Propionate, in biological samples. pharmaffiliates.com Its utility stems from the principles of isotope dilution mass spectrometry. When added to a sample containing the unlabeled metabolite, the deuterated standard behaves almost identically during extraction and chromatographic separation. aptochem.com However, due to its higher mass, it can be distinguished by a mass spectrometer. aptochem.com This allows for precise and accurate measurement of the concentration of the 11-Oxo Fluticasone Propionate metabolite, even at very low levels.

The use of this compound is crucial for:

Pharmacokinetic Studies: Accurately determining the concentration of metabolites like 11-Oxo Fluticasone Propionate in plasma, urine, or other biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of fluticasone propionate.

Metabolism Studies: Investigating the metabolic pathways of fluticasone propionate and identifying the enzymes responsible for its transformation.

Bioequivalence Studies: Comparing the bioavailability of different formulations of fluticasone propionate.

By providing a reliable method for quantifying a key metabolite, this compound plays a critical role in the ongoing research and development of fluticasone-based therapies.

Structure

3D Structure

属性

分子式 |

C25H29F3O5S |

|---|---|

分子量 |

501.6 g/mol |

IUPAC 名称 |

[(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,22+,23+,24+,25+/m1/s1/i1D3 |

InChI 键 |

RGGLGWLQXMGICO-MUYMGEMFSA-N |

手性 SMILES |

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)C)C)C(=O)SCF |

规范 SMILES |

CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization Pathways of 11 Oxo Fluticasone Propionate D3

Strategic Approaches for Site-Specific Deuterium (B1214612) Incorporation in Complex Steroid Scaffolds

The introduction of deuterium at specific sites within a complex steroid molecule like 11-Oxo fluticasone (B1203827) propionate (B1217596) requires precise and strategic chemical methodologies. nih.gov These methods are essential for creating stable isotope-labeled internal standards for use in mass spectrometry-based bioanalytical assays. nih.govnih.gov General strategies for site-specific deuteration in steroid scaffolds can be broadly categorized.

One common approach is hydrogen-deuterium exchange , where protons in the steroid backbone are replaced with deuterium. This can be achieved under basic conditions using a deuterium source like deuterium oxide (D₂O) with a base such as sodium deuteroxide (NaOD). nih.govnih.gov For instance, cortisol has been labeled with four deuterium atoms at chemically stable positions through hydrogen-deuterium exchange followed by reductive deuteration. nih.gov

Another powerful technique involves the use of deuterated reagents during the synthesis. This allows for the introduction of deuterium at specific locations by building the molecule with deuterium-containing blocks. google.com For example, deuterated starting materials can be used to construct the fluticasone propionate molecule, leading to deuterium enrichment at desired positions. google.com Commercially available deuterated forms of reagents like propionyl chloride can be employed to introduce a deuterated propionate group. google.com

Reductive deuteration is also a key strategy. This method typically involves the reduction of a ketone or an unsaturated bond using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). nih.gov This was successfully used in the synthesis of cortisol-d4, where a C-11 ketone was reduced to a deuterated hydroxyl group. nih.gov

Finally, catalytic methods , often employing transition metals like palladium, can facilitate the exchange of hydrogen for deuterium. researchgate.netmdpi.com These methods can offer high efficiency and selectivity for deuterium incorporation. researchgate.netmdpi.com

Advanced Synthetic Routes for the Preparation of 11-Oxo Fluticasone Propionate-d3 for Research Applications

A plausible synthetic pathway can be outlined as follows:

Oxidation of the 11-hydroxy group: The synthesis would likely begin with a precursor containing an 11β-hydroxy group, similar to fluticasone propionate itself. This hydroxyl group is oxidized to a ketone (oxo group) to form the 11-oxo backbone. This transformation is a key step in generating the target metabolite structure. lgcstandards.com

Formation of the 17β-carbothioic acid: A critical intermediate is the 17β-carbothioic acid derivative. This is typically achieved by first converting the 17α-hydroxy group to a more reactive intermediate. americanpharmaceuticalreview.comgoogle.com For instance, the carboxyl group can be activated with N,N'-carbonyldiimidazole (CDI) and then treated with hydrogen sulfide (B99878) (H₂S). americanpharmaceuticalreview.comgoogle.com

Esterification with deuterated propionyl chloride: The key deuterium labeling step involves the esterification of the 17α-hydroxyl group with a deuterated propionylating agent. Propionyl-d3 chloride or a similar deuterated reagent would be used to introduce the d3-labeled propionate ester. google.com

Introduction of the S-fluoromethyl group: The final step is the alkylation of the 17β-carbothioic acid to introduce the S-fluoromethyl group. This can be accomplished using a reagent like bromofluoromethane. americanpharmaceuticalreview.comgoogle.com

The following table summarizes a potential synthetic sequence for this compound.

| Step | Reaction | Reagents and Conditions | Key Intermediate/Product |

| 1 | Oxidation | Oxidizing agent (e.g., PCC, Dess-Martin periodinane) | 11-Oxo steroid backbone |

| 2 | Carbothioic acid formation | i. CDI, DMF; ii. H₂S | 11-Oxo-17β-carbothioic acid derivative |

| 3 | Deuterated esterification | Propionyl-d3 chloride, Et₃N | 11-Oxo-17α-(propionyl-d3-oxy) intermediate |

| 4 | S-Fluoromethylation | Bromofluoromethane, phase transfer catalyst | This compound |

Derivatization Strategies for the Generation of 11-Oxo Fluticasone Propionate and Related Impurities for Analytical Characterization

The synthesis and isolation of impurities are crucial for the development and validation of analytical methods to ensure the quality and purity of active pharmaceutical ingredients (APIs). tandfonline.com The generation of 11-Oxo fluticasone propionate and its related impurities can be achieved through controlled degradation of fluticasone propionate or by direct synthesis. google.comshimadzu.comshimadzu.com

Forced degradation studies are a common method to generate potential impurities. shimadzu.com Fluticasone propionate can be subjected to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov For example, treatment with sodium hydroxide (B78521) can lead to the formation of degradation products that can be isolated and characterized. shimadzu.com

Direct synthesis of known impurities provides reference standards for analytical methods. google.comtandfonline.com This approach allows for the unambiguous identification and quantification of impurities in the API. For example, specific impurities of fluticasone propionate have been synthesized to understand their formation mechanisms and to optimize the manufacturing process to minimize their levels. tandfonline.com

A common impurity is the 17-carboxylic acid derivative, which can be formed by the hydrolysis of the S-fluoromethyl ester. The 11-keto impurity itself is a metabolite and can be synthesized by oxidation of the 11-hydroxy group of fluticasone propionate. lgcstandards.comveeprho.comsimsonpharma.comsynzeal.com

The table below lists some common impurities of fluticasone propionate and their potential origin.

| Impurity Name | Structure Description | Potential Origin |

| 11-Oxo Fluticasone Propionate | Fluticasone propionate with the 11-hydroxyl group oxidized to a ketone. | Metabolism, synthesis by-product |

| Fluticasone Propionate 17β-Carboxylic Acid | Hydrolysis product of the S-fluoromethyl ester. | Degradation |

| Dimer Impurities | Oxidative dimerization of sulfur-containing intermediates. | Synthesis by-product |

The characterization of these impurities is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comshimadzu.comnih.govnih.gov

Advanced Analytical Chemistry Applications of 11 Oxo Fluticasone Propionate D3

Utility as an Internal Standard in Quantitative Bioanalytical Methodologies

The deuterated analog of an 11-oxo metabolite of fluticasone (B1203827) propionate (B1217596), 11-Oxo Fluticasone Propionate-d3, serves as a critical tool in advanced analytical chemistry, particularly as an internal standard for quantitative bioanalytical methods. pharmaffiliates.com Its structural similarity to the analyte of interest, combined with its distinct mass, makes it an ideal candidate for correcting variations in sample preparation and instrument response.

Mass Spectrometry-Based Approaches for Precise Quantification (e.g., LC-MS/MS, GC-MS, UHPLC-HRMS/MS)

In the realm of mass spectrometry, this compound is invaluable for the precise quantification of fluticasone propionate and its metabolites in various biological matrices. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS) rely on stable isotope-labeled internal standards to achieve high accuracy and sensitivity. sciex.comsciex.comshimadzu.comwaters.comiatdmct2017.jp

For instance, a highly sensitive LC-MS/MS method was developed for the quantification of fluticasone propionate in human plasma, utilizing fluticasone propionate-d3 as the internal standard. sciex.com This method achieved a lower limit of quantification (LLOQ) of 200 fg/mL from a 500 µL plasma sample, demonstrating the ability to measure the very low systemic concentrations that occur after therapeutic inhaled doses. sciex.com The use of the deuterated standard compensates for potential matrix effects and variations during the solid-phase extraction (SPE) process, ensuring reliable quantification. sciex.comsciex.com

Similarly, another LC-MS/MS method reported an LLOQ of 0.2 pg/mL for fluticasone propionate in human plasma, again using a deuterated internal standard (fluticasone propionate-d5). shimadzu.com This method highlighted the importance of the internal standard in achieving the necessary sensitivity for pharmacokinetic studies. shimadzu.com The distinct mass-to-charge ratios (m/z) of the analyte and the internal standard allow for their simultaneous monitoring and accurate ratio determination, which is fundamental to quantitative analysis. shimadzu.com

The following table summarizes the mass transitions often monitored for fluticasone propionate and its deuterated internal standards in LC-MS/MS methods:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Fluticasone Propionate | 501.0 | 293.05 / 293.2 / 313.2 |

| Fluticasone Propionate-d3 | 506.0 | 313.1 / 313.2 |

| Fluticasone Propionate-d5 | 506.0 | 313.1 |

| Data from multiple sources. sciex.comshimadzu.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment in Research Settings

While mass spectrometry is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the structural confirmation and purity assessment of this compound in research and manufacturing settings. nih.govxjtu.edu.cnijpsr.info ¹H and ¹³C NMR are powerful techniques for elucidating the exact structure of the molecule, including the position of the deuterium (B1214612) labels. nih.gov This is critical to ensure the identity and integrity of the internal standard.

NMR can also be used to determine the isotopic purity (degree of deuteration) and chemical purity of the standard. researchgate.net By comparing the integrals of the proton signals in the deuterated compound to any residual proton signals at the labeled positions, the percentage of deuteration can be calculated. researchgate.net Furthermore, the presence of any unrelated impurities can be detected and quantified using NMR with an internal standard of known concentration. researchgate.net This ensures that the internal standard itself does not introduce inaccuracies into the quantitative assay. The chemical structures of degradation products of fluticasone propionate have been successfully identified using NMR and mass spectrometry. nih.govxjtu.edu.cn

Development and Validation of Analytical Methods in Pharmaceutical Research (Non-Clinical Focus)

The development and validation of robust analytical methods are fundamental in non-clinical pharmaceutical research. This compound plays a significant role in these activities, particularly in impurity profiling and the quantification of the active pharmaceutical ingredient (API) in complex biological systems during preclinical studies. nih.govnih.gov

Comprehensive Impurity Profiling and Related Substance Determination in Active Pharmaceutical Ingredients and Intermediates

During the synthesis and storage of fluticasone propionate, various impurities and related substances can form. asianpubs.orgsavaglobal.com Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. phenomenex.comuspbpep.com this compound can be utilized in the development of analytical methods, such as HPLC and UPLC, designed for this purpose. asianpubs.orgoup.com

A stability-indicating HPLC method was developed to profile impurities in a nasal spray containing fluticasone propionate. nih.gov This method was able to separate and quantify seven known impurities of fluticasone propionate. oup.com While this specific study did not explicitly mention the use of this compound, a deuterated standard would be invaluable in validating such a method, especially when transitioning to mass spectrometric detection for even greater sensitivity and specificity in identifying unknown degradants. The European Pharmacopeia lists several impurities for fluticasone propionate that must be monitored. chromatographytoday.com

Commonly identified impurities of fluticasone propionate include:

Fluticasone Propionate Impurity A (6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carboxylic acid) asianpubs.org

Fluticasone Propionate Impurity D (Ticabesone Propionate) synzeal.com

Other related compounds and degradation products synzeal.comsigmaaldrich.comsigmaaldrich.com

Quantitative Analytical Methodologies for Complex Biological Matrices in Preclinical Studies (e.g., Animal Tissue, In Vitro Systems)

In preclinical research, it is essential to quantify drug concentrations in various biological matrices to understand the pharmacokinetic and pharmacodynamic properties of a new drug candidate. This compound is an ideal internal standard for developing and validating quantitative methods for fluticasone propionate in matrices such as animal plasma and tissue homogenates. waters.comchromatographyonline.com

A UPLC-MS/MS method was developed for the analysis of fluticasone propionate in rat plasma, demonstrating the high sensitivity required for preclinical studies. chromatographyonline.com The use of a stable isotope-labeled internal standard is crucial in these complex matrices to account for extraction inefficiencies and matrix-induced ion suppression or enhancement in the mass spectrometer. A study quantifying fluticasone propionate in human plasma for a pharmacokinetic study of a nasal spray also highlights the need for sensitive and accurate methods. nih.gov

The validation of these methods typically involves assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effect, as guided by regulatory authorities. The stability of the analyte in the biological matrix under various storage conditions is also a critical aspect of method validation.

Assessment of Chemical Stability and Degradation Pathways in Research Environments

Understanding the chemical stability and degradation pathways of a drug substance is a critical component of pharmaceutical development. who.intjetir.org Studies involving forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) are conducted to identify potential degradants and to develop stability-indicating analytical methods. nih.govijpsr.infonih.govresearchgate.net

While direct studies using this compound for stability assessment are not prevalent in the public literature, its use as an internal standard is implied in the analytical methods that would be employed to monitor the degradation of fluticasone propionate. For example, in a study investigating the degradation of fluticasone propionate in alkaline solutions, HPLC and NMR were used to identify the degradation products. nih.govxjtu.edu.cnresearchgate.net The primary degradation product was identified as the 17-carboxylic acid derivative, formed by the hydrolysis of the thioester moiety. nih.govxjtu.edu.cn

The following table summarizes the degradation of fluticasone propionate observed under different stress conditions in one study: nih.gov

| Stress Condition | % Degradation |

| Acidic | 8.7% |

| Basic | 15% |

| Thermal | No significant degradation |

| Oxidative | No significant degradation |

| Data from a study on a combination nasal spray. nih.gov |

Another study using HPTLC found degradation under acidic, basic, oxidative, and thermal conditions. jetir.org Photodegradation studies have also been conducted, showing that fluticasone propionate degrades under both aerobic and anaerobic conditions when exposed to UV light. ijpsr.info The use of a stable isotope-labeled internal standard like this compound in the LC-MS analysis of samples from these stability studies would ensure accurate quantification of the parent drug and its degradation products.

Preclinical and in Vitro Metabolic Investigations Involving 11 Oxo Fluticasone Propionate D3

Elucidation of Metabolic Pathways and Enzyme Kinetics in Controlled Model Systems

The study of 11-Oxo fluticasone (B1203827) propionate-d3 in controlled environments is fundamental to deciphering its metabolic fate. In vitro systems, such as hepatic microsomes and isolated hepatocytes, provide a reductionist approach to investigate specific enzymatic reactions without the complexities of a whole organism. nih.govjefferson.eduresearchgate.net These models are instrumental in determining enzyme kinetics and identifying the key players in the metabolic cascade of corticosteroids.

In Vitro Studies Using Hepatic Microsomes and Isolated Hepatocytes (e.g., Cytochrome P450 Enzyme Characterization)

In vitro systems are paramount for predicting a drug's hepatic clearance and metabolic profile. The two most common models are human liver microsomes and isolated hepatocytes. Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov Hepatocytes, being intact liver cells, offer a more complete picture, including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) metabolic pathways. nih.gov

For corticosteroids like fluticasone propionate (B1217596), metabolism is heavily mediated by the Cytochrome P450 3A (CYP3A) subfamily of enzymes. nih.gov Studies have shown that fluticasone propionate is not only a substrate but also a mechanism-based inactivator of CYP3A5, the predominant P450 enzyme found in the lung. nih.gov The formation of the 11-oxo metabolite is primarily attributed to the action of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme highly expressed in the liver. nih.govnih.gov This enzyme catalyzes the interconversion of active 11β-hydroxy glucocorticoids (like cortisol) to their inactive 11-keto forms (like cortisone), and vice-versa. nih.gov In vitro assays using liver microsomes are well-established for assessing 11β-HSD1 activity and inhibition. nih.govnih.gov

While both model systems are crucial, they have distinct characteristics in predicting in vivo outcomes. Historically, both microsomes and hepatocytes have been shown to underpredict in vivo hepatic clearance, though hepatocytes are generally considered more accurate as they contain a fuller complement of metabolic enzymes and cofactors. nih.govnih.gov

Table 1: Comparison of In Vitro Liver Models for Hepatic Clearance Prediction

| Feature | Hepatic Microsomes | Isolated Hepatocytes |

|---|---|---|

| Biological System | Subcellular fraction (endoplasmic reticulum) | Intact, viable liver cells |

| Enzyme Content | Rich in Phase I enzymes (e.g., CYPs) | Contains both Phase I and Phase II enzymes |

| Primary Use | High-throughput screening, CYP inhibition/induction studies | Broader metabolic profiling, clearance prediction |

| Predictive Accuracy | Tends to have higher underprediction of in vivo clearance | Generally more accurate prediction of in vivo clearance |

| Typical Scaling Factor (Human) | 32-49 mg protein/g liver nih.gov | 99-139 million cells/g liver nih.gov |

Identification and Structural Characterization of Novel Metabolites

A primary goal of in vitro metabolism studies is the identification of all significant metabolites. The biotransformation of a parent drug can lead to numerous derivatives, some of which may be pharmacologically active or inactive. The process involves incubating the compound with a biological matrix like human liver microsomes, followed by the isolation and analysis of the resulting products. nih.gov

For fluticasone propionate, the metabolic pathways include hydrolysis of the propionate ester and the S-fluoromethyl carbothioate group, as well as oxidation. The formation of 11-Oxo fluticasone propionate is a key oxidative step. Using advanced analytical techniques is crucial for confirming the structures of these novel compounds. High-performance liquid chromatography (HPLC) is used to separate the metabolites, while mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for definitive structural elucidation. nih.gov For instance, the presence of a hydroxyl group or the oxidation of a hydroxysteroid to a ketone, as is the case with the 11-oxo metabolite, can be precisely determined through these methods. nih.gov

Application of Stable Isotope Tracing for Biotransformation Mechanism Studies

The use of stable isotope-labeled compounds, such as 11-Oxo fluticasone propionate-d3, represents a powerful technique in metabolic research. The deuterium (B1214612) atoms (-d3) act as a tracer, allowing scientists to distinguish the administered compound and its subsequent metabolites from endogenous molecules of a similar structure. This method provides unambiguous results in tracking the metabolic fate of a drug.

Mechanistic Insights into Steroid Hormone Biotransformation and Derivatization

The "-d3" label on 11-Oxo fluticasone propionate is invaluable for studying the mechanisms of steroid biotransformation. By introducing the labeled compound into an in vitro system, researchers can trace its path through various enzymatic reactions. For example, it can be used to study the kinetics of the reverse reaction, i.e., the reduction of the 11-oxo group back to an 11β-hydroxy group by 11β-HSD1, without interference from the non-labeled parent compound. nih.govnih.gov This provides clear mechanistic insights into the equilibrium and directionality of steroid metabolism catalyzed by enzymes like 11β-HSD1 and various CYPs. nih.govnih.gov This technique is essential for understanding how structural modifications, such as halogenation at the 9α-position, influence the rate and pathway of metabolism. nih.gov

Comparative Metabolic Studies in Preclinical Animal Models for Translational Research

Before a drug is studied in humans, its metabolic profile is extensively investigated in preclinical animal models, such as rats, rabbits, and guinea pigs. nih.gov These studies are critical for translational research, helping to predict how the drug will behave in humans. By administering this compound to these animal models, researchers can compare the metabolic pathways and the rate of metabolite formation across different species.

Significant interspecies differences in drug metabolism are common. For example, the specific isoforms of cytochrome P450 enzymes and their levels of expression can vary between rats and humans, leading to different metabolic profiles. nih.gov Stable isotope tracing with compounds like this compound allows for precise quantification of these differences. The data gathered from these comparative studies are used to refine animal models and improve the accuracy of predictions for human metabolism, forming a crucial bridge between preclinical findings and clinical development.

Role in Pharmaceutical Research and Development Non Clinical Context

Significance in the Development of Certified Reference Materials for Quality Assurance

The quality assurance (QA) of a pharmaceutical product is a rigorous process that ensures each batch of a drug meets predefined standards of quality, safety, and efficacy. Certified Reference Materials (CRMs) are the cornerstones of this process, providing a benchmark against which analytical measurements are performed. 11-Oxo fluticasone (B1203827) propionate-d3, as a stable, isotopically labeled version of a known fluticasone propionate (B1217596) impurity, is invaluable in the creation of these essential reference materials. lgcstandards.compharmaffiliates.com

The primary application of 11-Oxo fluticasone propionate-d3 in this area is as an internal standard for highly sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czsciex.com In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. Because the deuterated form is chemically identical to the non-deuterated analyte (11-Oxo fluticasone propionate), it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. lcms.cz However, due to its higher mass (from the three deuterium (B1214612) atoms), it is easily distinguishable by the detector.

This allows the internal standard to compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies or fluctuations in instrument response (matrix effects). lcms.cz By calculating the ratio of the analyte signal to the internal standard signal, analysts can achieve significantly more accurate and precise quantification of the impurity. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis and impurity quantification, leading to more robust and reliable analytical methods, which is a fundamental requirement for regulatory body submissions.

Research Contributions to Impurity Standards and Their Analytical Implications in Drug Substance Manufacturing

During the manufacturing of a drug substance, such as fluticasone propionate, several related substances or impurities can be formed. nih.gov 11-Oxo fluticasone propionate has been identified as such an impurity, specifically designated as Fluticasone Propionate EP Impurity F. synzeal.compharmaffiliates.com Regulatory authorities like the FDA and EMA require strict control and monitoring of these impurities. nih.gov

The availability of this compound as a reference standard is crucial for developing and validating analytical methods designed to detect and quantify its non-deuterated counterpart in the fluticasone propionate drug substance and product. synzeal.compharmaffiliates.com These methods must be highly specific, accurate, and sensitive enough to detect impurities at very low levels. The development of such methods involves stress testing of the drug substance to understand its degradation pathways, which can lead to the formation of impurities like 11-Oxo fluticasone propionate.

The analytical implication for drug substance manufacturing is direct and significant. Quality control laboratories can use this compound to:

Validate analytical methods: Ensuring the method for quantifying the 11-Oxo impurity is accurate, precise, and specific. nih.gov

Routine batch testing: Accurately quantify the level of Impurity F in each manufactured batch of fluticasone propionate, ensuring it remains within the established safe limits. nih.gov

Stability studies: Monitor the potential increase of this impurity over the shelf-life of the drug product.

By providing a reliable tool for quantification, this compound helps ensure that the final drug product is safe and meets the stringent purity requirements of global regulatory agencies.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | (6α,16α,17α)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester-d3 | pharmaffiliates.comclearsynth.com |

| Molecular Formula | C25H26D3F3O5S | pharmaffiliates.combiocompare.com |

| Molecular Weight | 501.57 g/mol | pharmaffiliates.combiocompare.com |

| Category | Stable Isotope, Pharmaceutical Standard | pharmaffiliates.comclearsynth.com |

Strategic Integration of Deuterated Compounds in Early-Stage Drug Discovery and Preclinical Development

Beyond its role in quality control, the principle of deuteration, as exemplified by compounds like this compound, has broader strategic implications in drug discovery and preclinical development. The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at specific sites on a drug molecule are replaced with deuterium.

This seemingly minor change can have a profound impact on the molecule's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. For metabolic pathways where the cleavage of a C-H bond is the rate-limiting step, substituting it with a C-D bond can slow down the metabolism of the drug. This is known as the Deuterium Kinetic Isotope Effect (DKIE).

The strategic advantages of this approach in early-stage drug discovery include:

Reduced Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of that metabolism can reduce the formation of the harmful substance, thereby improving the drug's safety profile.

Enhanced Efficacy: By increasing the stability of the parent drug, a higher concentration can be maintained at the site of action, potentially leading to improved therapeutic effects.

In preclinical development, deuterated compounds are also used in metabolic studies to track the fate of a drug in a biological system and to more easily identify its metabolites. While this compound is primarily used as an analytical standard for an impurity, its existence and the principles behind its utility underscore the broader and increasingly significant role of deuterated compounds in modern pharmaceutical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。